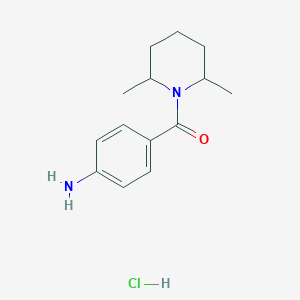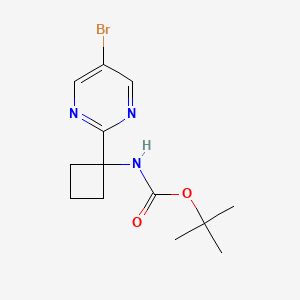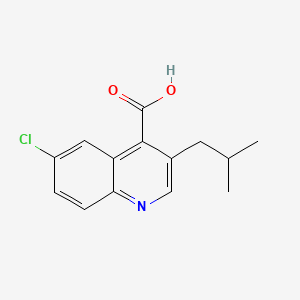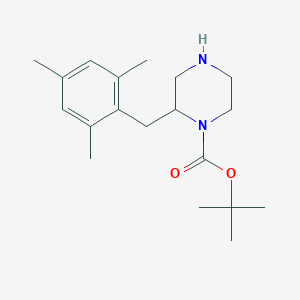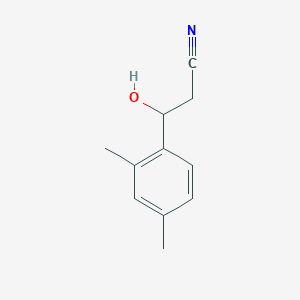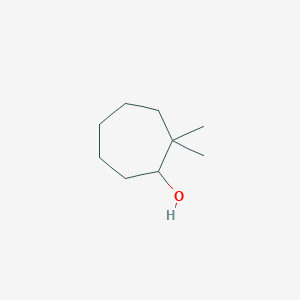
2,2-Dimethylcycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcycloheptan-1-ol is an organic compound with the molecular formula C9H18OThis compound finds significant applications in various industries, including perfumes, cosmetics, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptan-1-ol typically involves the reduction of 2,2-Dimethylcycloheptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-Dimethylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2,2-Dimethylcycloheptane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed:
Oxidation: 2,2-Dimethylcycloheptanone.
Reduction: 2,2-Dimethylcycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethylcycloheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the formulation of topical analgesics and cooling agents.
Industry: The compound is used in the manufacture of fragrances, flavorings, and cosmetic products due to its pleasant aroma and cooling effect.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylcycloheptan-1-ol involves its interaction with sensory receptors in the skin, leading to a cooling sensation. This is primarily due to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are responsible for detecting cold temperatures. The activation of these channels results in a cooling effect, making it useful in topical applications .
Comparaison Avec Des Composés Similaires
Menthol: Similar in structure and function, menthol also provides a cooling sensation and is widely used in similar applications.
Cyclohexanol: Another cyclic alcohol, but with a six-membered ring, it has different chemical properties and applications.
2,2-Dimethylcyclohexanol: A structurally similar compound with a six-membered ring, used in different industrial applications.
Uniqueness: 2,2-Dimethylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to six-membered ring analogs. Its ability to provide a cooling sensation similar to menthol makes it valuable in various applications, particularly in the cosmetic and pharmaceutical industries .
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2,2-dimethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3 |
Clé InChI |
OYCABOPCPGTMKL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

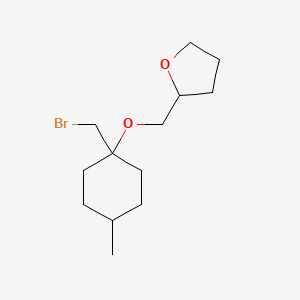
![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
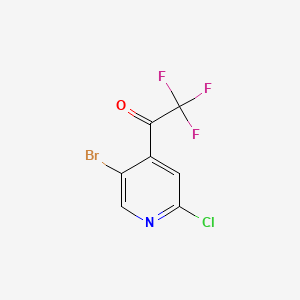
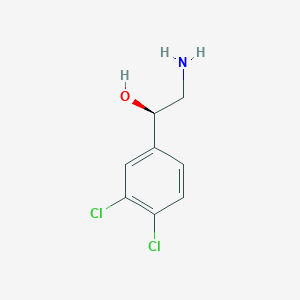
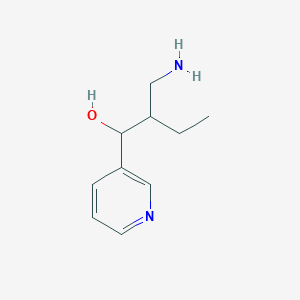
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
